
2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Descripción general
Descripción
2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, also known as 4-APPE, is an organic compound with a wide range of scientific applications. It is a member of the piperazine family of compounds and is used as a building block in the synthesis of more complex molecules. 4-APPE is a white, crystalline solid with a melting point of 120-122°C and a boiling point of 270-280°C. It is soluble in water, alcohol, and other polar solvents.
Aplicaciones Científicas De Investigación
1. Neuroprotective Activities
New derivatives of edaravone containing a benzylpiperazine moiety, including 2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, have been designed and synthesized. These compounds showed significant neuroprotective activities both in vitro and in vivo, especially against damage caused by H2O2, and in acute cerebral ischemia models in mice (Gao et al., 2022).
2. Antimicrobial Activity
Compounds derived from 2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone have demonstrated antimicrobial properties. For instance, certain derivatives have been studied against species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011), (Patel & Patel, 2012).
3. Synthesis of Human Leukocyte Elastase Inhibitors
A convergent synthesis of a potent human leukocyte elastase inhibitor was achieved via chiral synthesis of key intermediates involving 2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone (Cvetovich et al., 1996).
4. Role in Serotonin Receptor Affinity
Compounds derived from 2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone have been used to evaluate the role of a linker for the human serotonin 5-HT6 receptor affinity. The findings contribute to understanding the structure-activity relationships in the design of new ligands for the receptor (Łażewska et al., 2019).
5. Applications in Synthesis of Complexes
The compound has been used in the synthesis of novel complexes, for example, in the preparation of unsymmetrical end-off, aminomethylated N-methylpiperazine and aminomethylated diethanolamine binucleating ligands, which have shown antimicrobial and catalytic activities (Bharathi et al., 2009).
Propiedades
IUPAC Name |
2-(4-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPGVJDWUQQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

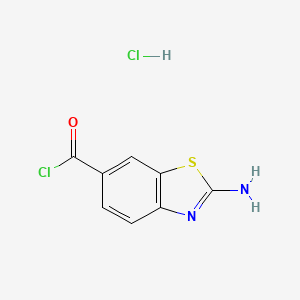
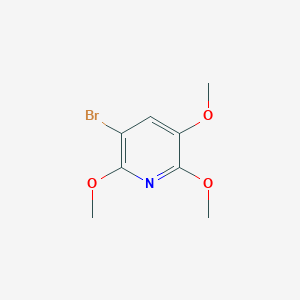
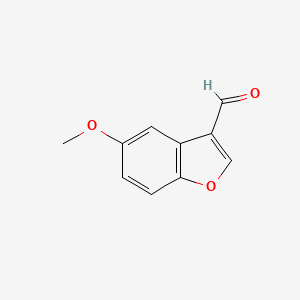
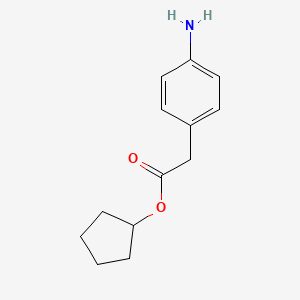

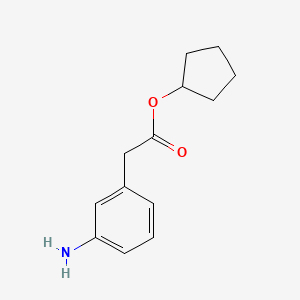

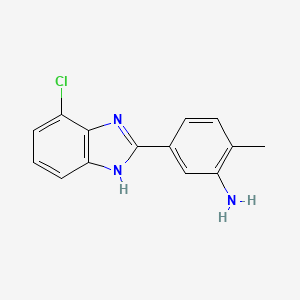

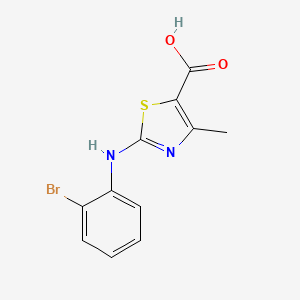

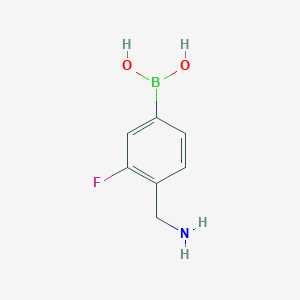
![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)